4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine
Overview
Description
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features both piperidine and piperazine rings attached to a pyrimidine core
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the dipeptidyl peptidase iv (dpp-4) enzyme . DPP-4 inhibitors, also known as ‘gliptins’, are a group of antidiabetic agents that target the incretin system .
Mode of Action
If we consider its potential role as a dpp-4 inhibitor, it would act by prolonging the action of active glp-1 and gip by inhibiting their cleavage by dpp-4 . This results in an increase in insulin secretion, enhancement of β-cell proliferation, and increased β-cell resistance to apoptosis .
Biochemical Pathways
Dpp-4 inhibitors generally affect the incretin system, which involves many different endogenous substances and various feedback mechanisms .
Result of Action
Dpp-4 inhibitors generally result in decreased blood glucose concentrations after food intake .
Biochemical Analysis
Biochemical Properties
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with phosphodiesterase-3 (PDE3) inhibitors, which are crucial in regulating cyclic nucleotide levels within cells . The interaction between this compound and PDE3 inhibitors results in the modulation of various cellular processes, including lipolysis and adipogenesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in adipocytes and inhibit adipogenesis . Additionally, this compound can modulate lipolysis, thereby impacting cellular energy balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PDE3, leading to the accumulation of cyclic adenosine monophosphate (cAMP) within cells . This increase in cAMP levels subsequently activates protein kinase A (PKA), which in turn regulates various downstream targets involved in cellular metabolism and gene expression . The inhibition of PDE3 by this compound also results in the modulation of lipolysis and adipogenesis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and exhibits minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of adipogenesis and increased apoptosis in adipocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit adipogenesis and promote lipolysis without causing significant adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including increased apoptosis and potential damage to cellular structures .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes such as PDE3, which play a crucial role in regulating cAMP levels and lipid metabolism . By inhibiting PDE3, this compound modulates lipolysis and adipogenesis, thereby affecting overall metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been shown to accumulate in adipose tissue, where it exerts its effects on lipid metabolism . Additionally, this compound may interact with membrane transporters that facilitate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDE3 and other biomolecules involved in lipid metabolism . This compound may also localize to specific subcellular compartments, such as lipid droplets, where it exerts its effects on lipolysis and adipogenesis . Post-translational modifications and targeting signals may play a role in directing this compound to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(4-Methylpiperidin-1-yl)-4-phenylpiperazine
- 4-(4-Methylpiperidin-1-yl)-1,2,3,6-tetrahydropyridine .
Uniqueness
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine is unique due to its combination of piperidine and piperazine rings attached to a pyrimidine core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-2-6-18(7-3-12)13-10-14(17-11-16-13)19-8-4-15-5-9-19/h10-12,15H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUYFZOALIEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197768 | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-98-2 | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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